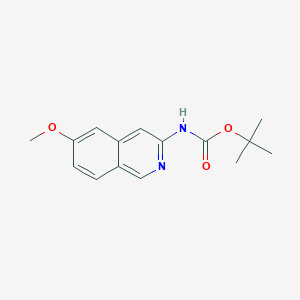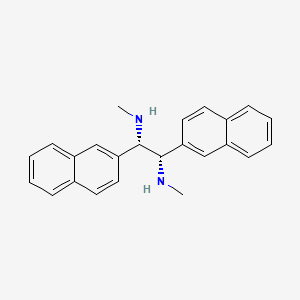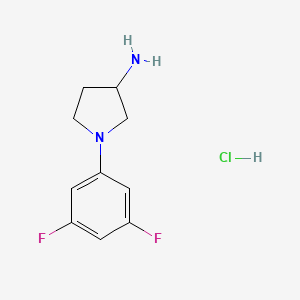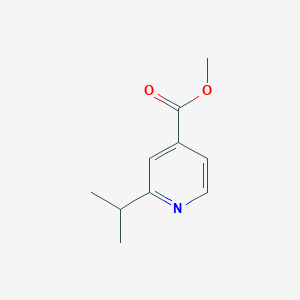![molecular formula C36H22O8 B13650978 3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a complex organic compound characterized by its multiple carboxyl groups and naphthalene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.
化学反应分析
Types of Reactions
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert carboxyl groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学研究应用
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and other complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its carboxyl groups and naphthalene moieties. This interaction can influence the electronic properties and stability of the resulting complexes .
相似化合物的比较
Similar Compounds
5-(6-carboxynaphthalen-2-yl)isophthalic acid: Similar structure but with different positioning of carboxyl groups.
3-((6-carboxynaphthalen-2-yl)oxy)phthalic acid: Contains an ether linkage instead of a direct biphenyl connection.
Uniqueness
3’,5’-Bis(6-carboxynaphthalen-2-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its specific arrangement of carboxyl groups and naphthalene moieties, which can lead to distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry.
属性
分子式 |
C36H22O8 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
5-[3,5-bis(6-carboxynaphthalen-2-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C36H22O8/c37-33(38)25-7-5-19-9-23(3-1-21(19)11-25)27-13-28(24-4-2-22-12-26(34(39)40)8-6-20(22)10-24)15-29(14-27)30-16-31(35(41)42)18-32(17-30)36(43)44/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
InChI 键 |
WJSZAMVNBVFNFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


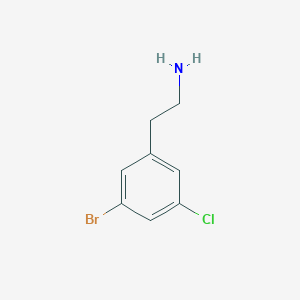
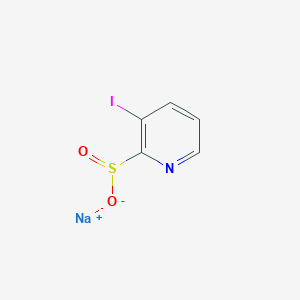
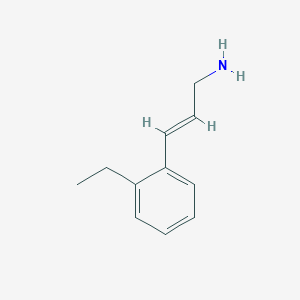
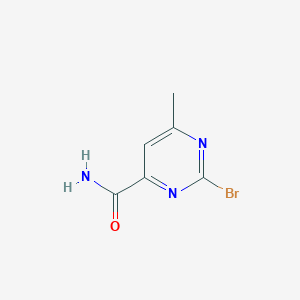

![5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13650920.png)
![Ethyl 2-ethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13650928.png)
![(1R,2S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13650938.png)

![Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-](/img/structure/B13650948.png)
